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Compound of Interest

Compound Name: ALC-0315

Cat. No.: B3025655

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive overview of the use of the ionizable lipid
ALC-0315 in the formulation of lipid nanoparticles (LNPs) for the delivery of gene-editing
machinery, such as CRISPR-Cas9 mRNA and guide RNA (gRNA). Detailed protocols for key
experiments are provided to guide researchers in the successful application of this technology.

Introduction to ALC-0315

ALC-0315, chemically known as ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-
hexyldecanoate), is a synthetic ionizable lipid crucial for the formulation of LNPs that deliver
nucleic acid payloads into cells.[1] Its structure features a tertiary amine head group and two
ester-linked hydrophobic tails.[1] At physiological pH, ALC-0315 is neutral, minimizing
interactions with blood components and reducing toxicity.[1] However, within the acidic
environment of the endosome (pH 5.0-6.5), the tertiary amine becomes protonated, leading to
a net positive charge.[1][2] This charge facilitates the disruption of the endosomal membrane,
allowing the encapsulated cargo, such as mRNA, to be released into the cytoplasm.[1][2] This
mechanism of endosomal escape is vital for the successful delivery of gene-editing
components to their site of action in the cell nucleus.
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Table 1: Physicochemical Properties of ALC-0315-
containing LNPs

. L Hydrodynamic  Polydispersity Zeta Potential Encapsulation
lonizable Lipid . . .
Diameter (nm) Index (PDI) (mV) Efficiency (%)
ALC-0315 120 - 160 <0.1 >15 > 90
SM102 ~120 <0.1 >15 > 90
MC3 120 - 160 <0.1 >15 > 90

(Data compiled
from a
comparative
study of LNPs for
mRNA delivery)

[3]

Table 2: In Vitro Transfection Efficiency of LNPs with
GFP mRNA
Transfection

lonizable Lipid Cell Line o Cell Viability
Efficiency (%)

) ] Comparable to
ALC-0315 Multiple Cell Lines Lower than SM102
untreated cells

Comparable to

SM102 Multiple Cell Lines > 95%
untreated cells
) ) Significantly
MC3 Multiple Cell Lines Lower than SM102
decreased

(Results from a study
comparing different
ionizable lipids for
GFP mRNA delivery)

[3]
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ble 3: In Vi liti ic m ive)

Indel Frequency

LNP Formulation Target Gene (%) Off-Target Editing
0
) Data not available in Data not available in
ALC-0315-LNP lllustrative Target ] ) ] )
cited literature cited literature
MC3-LNP PCSKO (in vivo) up to 0.27% Not detected

(Data from a study
using a different
ionizable lipid, MC3,
for in vivo gene
editing. Specific indel
frequency for ALC-
0315 in a gene editing
context is not readily
available in the
provided search
results.)[4]

Experimental Protocols

Protocol 1: In Vitro Transcription of Cas9 mRNA and

guide RNA

This protocol outlines the steps for producing high-quality Cas9 mRNA and gRNA for

subsequent encapsulation in LNPs.

Materials:

e Linearized plasmid DNA template containing the Cas9 or gRNA sequence downstream of a

T7 promoter.
e T7 RNA Polymerase

e Ribonucleotide triphosphates (NTPs)

© 2025 BenchChem. All rights reserved.

3/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9176214/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

RNase inhibitor

DNase |

RNA purification kit

Nuclease-free water

Procedure:

e Transcription Reaction Setup: In a nuclease-free tube, combine the linearized DNA template,
T7 RNA Polymerase, NTPs, and RNase inhibitor in the appropriate transcription buffer.

e Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

o DNase Treatment: Add DNase | to the reaction and incubate for another 15-30 minutes at
37°C to remove the DNA template.

o RNA Purification: Purify the transcribed mRNA or gRNA using an RNA purification kit
according to the manufacturer's instructions.

e Quality Control: Assess the quality and concentration of the RNA using a spectrophotometer
(e.g., NanoDrop) and gel electrophoresis to ensure the integrity of the transcript.

Protocol 2: Formulation of ALC-0315 LNPs for mRNA
Delivery

This protocol describes the preparation of LNPs encapsulating mRNA using a microfluidic
mixing method.

Materials:
e ALC-0315
o DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

e Cholesterol
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e PEG-lipid (e.g., ALC-0159 or DMG-PEG)

e Ethanol

e Sodium acetate buffer (pH 5.0)

e Cas9 mRNA and gRNA

e Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:

 Lipid Stock Preparation: Prepare a lipid mixture in ethanol containing ALC-0315, DSPC,
Cholesterol, and a PEG-lipid at a specific molar ratio (e.g., 46.3:9.4:42.7:1.6 for ALC-
0315:DSPC:Cholesterol:ALC-0159).[5]

o MRNA Solution Preparation: Dissolve the Cas9 mRNA and gRNA in sodium acetate buffer
(pH 5.0).

» Microfluidic Mixing: Set up the microfluidic device with the lipid-ethanol solution in one inlet
and the mRNA-buffer solution in another. The rapid mixing of the two streams at a controlled
flow rate will induce the self-assembly of the LNPs.

» Dialysis: Dialyze the resulting LNP solution against a suitable buffer (e.g., PBS) to remove
ethanol and raise the pH.

o Characterization: Characterize the LNPs for size, polydispersity index (PDI), and
encapsulation efficiency using techniques like dynamic light scattering (DLS) and a
Ribogreen assay.

Protocol 3: In Vitro Transfection and Gene Editing
Analysis

This protocol details the steps for transfecting cells with ALC-0315 LNPs and assessing the
subsequent gene editing efficiency.

Materials:
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Cultured mammalian cells

Cell culture medium

ALC-0315 LNPs encapsulating Cas9 mRNA and gRNA
Genomic DNA extraction kit

PCR primers flanking the target genomic region

DNA polymerase

Sanger sequencing or Next-Generation Sequencing (NGS) services

Procedure:

Cell Seeding: Seed the target cells in a multi-well plate and allow them to adhere and reach
the desired confluency.

Transfection: Add the ALC-0315 LNP solution to the cell culture medium at a predetermined
concentration.

Incubation: Incubate the cells for 48-72 hours to allow for LNP uptake, mRNA translation,
and Cas9-mediated gene editing.

Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a suitable Kkit.
PCR Amplification: Amplify the genomic region targeted by the gRNA using PCR.
Gene Editing Analysis:

o Sanger Sequencing: Sequence the PCR products and analyze the resulting
chromatograms for the presence of insertions and deletions (indels) using tools like TIDE
or ICE.

o Next-Generation Sequencing (NGS): For a more comprehensive and quantitative analysis
of on-target and potential off-target editing, utilize NGS.
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Protocol 4: Assessment of Off-Target Effects

This protocol outlines a general workflow for identifying and quantifying off-target mutations
induced by the CRISPR-Cas9 system delivered by LNPs.

Materials:

Genomic DNA from treated and control cells

In silico off-target prediction tools (e.g., Cas-OFFinder)

PCR primers for predicted off-target sites

NGS services

Procedure:

In Silico Prediction: Use computational tools to predict potential off-target sites in the genome
based on the gRNA sequence.

o Amplification of Off-Target Sites: Design PCR primers to amplify the predicted off-target loci
from the genomic DNA of LNP-treated and control cells.

e NGS Analysis: Subject the amplified PCR products to NGS to detect any indels at these
potential off-target sites.

« Data Analysis: Analyze the NGS data to quantify the frequency of mutations at each off-
target site and compare it to the on-target editing efficiency.

Visualizations
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Caption: Workflow for ALC-0315 LNP Formulation.
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Caption: Mechanism of Cellular Uptake and Endosomal Escape.
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Caption: Gene Editing Experimental Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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